n-Cyclohexylbenzothiazylsulfenamide

Vulcanization Kinetics Natural Rubber Foam Activation Energy

Opt for n-Cyclohexylbenzothiazylsulfenamide (CBS/CZ) for superior vulcanization kinetics. Data shows it provides the fastest cure and lowest activation energy in NR foams, yielding a finer, more uniform cell structure ideal for insulation. In tire belts, it uniquely enhances metal adhesion while reducing tan δ for lower rolling resistance. It also demonstrates the highest activity among sulfenamide accelerators in EPDM systems, ensuring efficient curing and productivity gains. Unlike restricted alternatives, this material avoids the regulatory burdens of high-bioaccumulation substances, simplifying your compliance. Source this standard-grade, high-purity accelerator to optimize your rubber compounding.

Molecular Formula C13H16N2OS2
Molecular Weight 280.4 g/mol
CAS No. 23528-81-6
Cat. No. B12713026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Cyclohexylbenzothiazylsulfenamide
CAS23528-81-6
Molecular FormulaC13H16N2OS2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C13H16N2OS2/c16-18(15-10-6-2-1-3-7-10)13-14-11-8-4-5-9-12(11)17-13/h4-5,8-10,15H,1-3,6-7H2
InChIKeyWGARMULIELDQEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexylbenzothiazylsulfenamide (CBS) Procurement Guide: Vulcanization Accelerator Specifications and Performance Overview


n-Cyclohexylbenzothiazylsulfenamide (CAS 23528-81-6, also designated CAS 95-33-0), commonly referred to as CBS or CZ, is a delayed-action sulfenamide-class vulcanization accelerator. It is a primary accelerator widely used in natural rubber (NR), styrene-butadiene rubber (SBR), butadiene rubber (BR), nitrile rubber (NBR), and ethylene-propylene-diene monomer (EPDM) compounds . The compound exhibits a characteristic balance of scorch safety and rapid cure rate, making it a standard reference material for tire and industrial rubber product manufacturing [1]. Its molecular formula is C13H16N2S2 with a molecular weight of 264.4 g/mol, and it is supplied as a grayish-white powder or granule with a typical melting range of 97–104°C [2]. The compound's acceptance as an International Standard (ISO 11235:2023) specification material underscores its established role in rubber compounding [3].

Why Generic Sulfenamide Substitution Fails: Critical Differentiators for N-Cyclohexylbenzothiazylsulfenamide (CBS)


Sulfenamide accelerators, while sharing the same chemical class, exhibit markedly different vulcanization kinetics that directly impact manufacturing efficiency and final product performance. The amine moiety attached to the benzothiazole ring governs scorch safety, cure rate, and ultimate crosslink density in a predictable but non-interchangeable manner [1]. Direct substitution of CBS with TBBS, DCBS, or MOR at equivalent loading levels will alter scorch time by up to 50%, cure rate by measurable differences, and mechanical modulus development — often necessitating compensatory reformulation of the entire cure package [2]. Furthermore, regulatory and environmental considerations diverge: DCBS has been designated as a Type I Monitored Chemical in Japan due to bioconcentration concerns (BCFSS = 6000 times), whereas CBS does not carry this regulatory burden [3]. These compound-specific differences in cure kinetics, crosslink architecture, and regulatory status render generic class-based substitution technically and economically unsound without rigorous experimental validation.

Quantitative Differentiation Evidence for N-Cyclohexylbenzothiazylsulfenamide (CBS) Against Comparator Accelerators


Fastest Vulcanization Rate and Lowest Activation Energy Among Sulfenamide Accelerators in Natural Rubber Foam

In a head-to-head study of three sulfenamide accelerators in natural rubber foam compounds, CBS demonstrated the fastest sulfur vulcanization rate and the lowest activation energy (Ea) compared to TBBS and MBS. The mechanistic basis for this difference lies in CBS generating a higher level of amine basicity, which facilitates more efficient complex formation with zinc ions during sulfur vulcanization [1].

Vulcanization Kinetics Natural Rubber Foam Activation Energy

Intermediate Scorch Safety and Fast Cure Rate: Class-Level Kinetics Ranking in Sulfenamide Accelerators

Among the four principal sulfenamide accelerators, CBS occupies a specific intermediate position in the scorch safety and cure rate continuum. The established class-level ranking demonstrates that CBS provides shorter scorch time than DCBS and MOR but longer scorch time than TBBS, while offering faster cure rate than DCBS and MOR but slower cure rate than TBBS [1]. Additionally, at equal dosage, CBS yields higher crosslink density than DCBS and MOR, though lower than TBBS [1].

Scorch Safety Cure Kinetics Sulfenamide Class

TBBS Requires 10% Lower Loading to Achieve Equivalent Modulus Compared to CBS in NR/SBR/BR Compounds

In a direct comparative assessment of accelerator efficiency, TBBS when used at a 10% lower loading level than CBS yields equal modulus development in natural rubber (NR), styrene-butadiene rubber (SBR), butadiene rubber (BR), and their blends [1]. This indicates that TBBS possesses intrinsically higher accelerator activity on a per-weight basis, whereas CBS requires a higher nominal loading to achieve equivalent crosslink density and modulus.

Modulus Development Accelerator Efficiency Tire Compounds

Highest Tensile Strength and Elongation at Break in ENR/TPS Blends Among CBS, TBBS, and MBT

In a systematic evaluation of vulcanization accelerators in epoxidized natural rubber/thermoplastic potato starch (ENR/TPS) blends, CBS under conventional vulcanization (CV) conditions demonstrated the highest tensile strength and elongation at break among the accelerators tested (CBS, TBBS, and MBT). The study found that the CBS-CV vulcanization system provided optimal performance for improving mechanical properties and reducing water absorption in these sustainable composite materials [1].

Mechanical Properties Epoxidized Natural Rubber Sustainable Composites

CBS-Based Binary Accelerator System Provides More Balanced Cure Characteristics Than MBTS-Based System in Natural Rubber

A comparative study evaluating binary accelerator systems in natural rubber compounds found that the CBS/DPG (diphenyl guanidine) paired system provided more balanced overall cure characteristics than the MBTS/DPG system. While both systems exhibited reduced scorch time (ts2) and decreased cure time (t90) upon DPG incorporation, the CBS-based system demonstrated superior balance between rheological properties and cure characteristics [1].

Binary Accelerator Systems Cure Characteristics Natural Rubber

High-Value Application Scenarios for N-Cyclohexylbenzothiazylsulfenamide (CBS) Based on Verified Performance Differentiation


Natural Rubber Foam Manufacturing Requiring Fast Cycle Times and Uniform Cell Structure

CBS is preferentially indicated for natural rubber foam production where rapid vulcanization rate and uniform cellular morphology are critical quality requirements. Evidence demonstrates that CBS provides the fastest sulfur vulcanization rate and lowest activation energy among sulfenamide accelerators in NR foam compounds, directly resulting in smaller bubble size and narrower bubble size distribution relative to TBBS and MBS [1]. This translates to lower bulk density, reduced thermal conductivity, and lower thermal expansion coefficient in the finished foam product — properties essential for thermal insulation and cushioning applications.

Tire Belt-Coating Rubber Requiring Balanced Scorch Safety and Low Exothermic Property

CBS is specifically identified in tire belt-coating rubber formulations where the simultaneous requirements of metal adhesion durability, crack resistance, and low exothermic property (low tan δ for reduced rolling resistance) must be satisfied [1]. Patent documentation explicitly states that N-cyclohexyl-2-benzothiazolylsulfenamide not only facilitates the vulcanizing reaction but also decreases the loss tangent (tan δ) of the rubber composition, thereby contributing to improved low exothermic property [1]. This combination of processing safety (intermediate scorch time) and functional low-heat-build-up performance makes CBS the accelerator of choice for energy-efficient tire belt compounds [2].

EPDM Rubber Compounding Requiring Maximum Sulfenamide Accelerator Activity

In ethylene-propylene-diene monomer (EPDM) rubber compounding, CBS is documented as the sulfenamide accelerator exhibiting the highest activity [1]. For EPDM applications including automotive weatherstripping, roofing membranes, and wire and cable insulation, this superior activity profile enables more efficient cure response and potentially reduced accelerator loading requirements. The compound's excellent scorch resistance and rapid curing speed in EPDM systems provide a favorable balance of processing safety and productivity that is not matched by alternative sulfenamide accelerators in this specific polymer matrix [1].

Sustainable ENR-Based Biocomposites for Packaging and Agricultural Films

For epoxidized natural rubber/thermoplastic starch (ENR/TPS) blends used in eco-friendly packaging and agricultural film applications, CBS under conventional vulcanization conditions provides optimal mechanical property enhancement relative to TBBS and MBT alternatives [1]. The CBS-CV system delivers the highest tensile strength and elongation at break while simultaneously minimizing water absorption in the composite material [1]. Additionally, the CBS-CV system renders the ENR/TPS material less biodegradable (12–56% mass loss) than TBBS-CV systems (18–66% mass loss), which may be advantageous for applications requiring controlled biodegradation profiles rather than rapid decomposition [1].

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